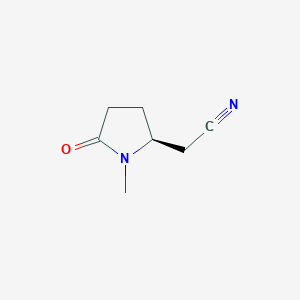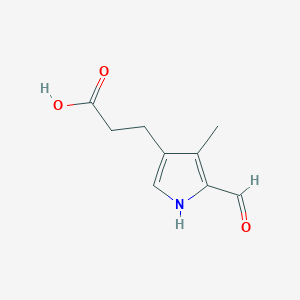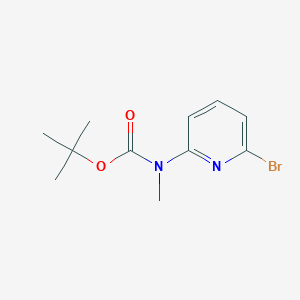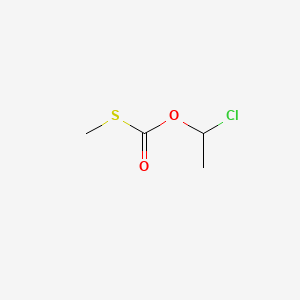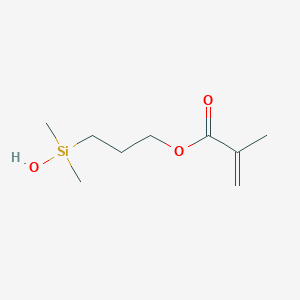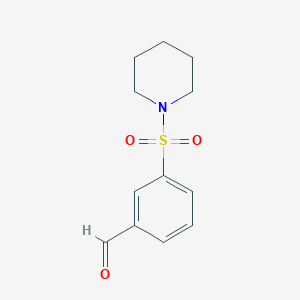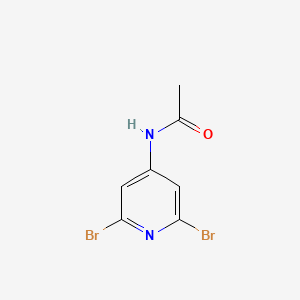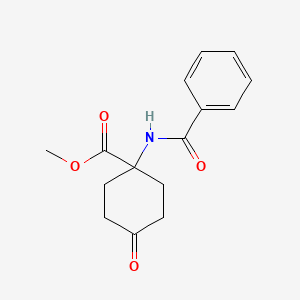
Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoylamino group, a cyclohexanone ring, and a methyl ester functional group
Preparation Methods
The synthesis of Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate typically involves the following steps:
Formation of the Benzoylamino Group: This step involves the reaction of benzoyl chloride with an amine to form the benzoylamino group.
Cyclohexanone Ring Formation: The cyclohexanone ring is introduced through a cyclization reaction, often involving a diketone precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve variations of these steps, optimized for large-scale synthesis. Common reagents used include benzoyl chloride, amines, diketones, and methanol, with catalysts such as sulfuric acid or hydrochloric acid.
Chemical Reactions Analysis
Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoylamino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of materials with specific chemical properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzoylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The cyclohexanone ring and ester group contribute to the compound’s overall stability and reactivity, facilitating its interaction with various biological molecules.
Comparison with Similar Compounds
Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate can be compared with similar compounds such as:
Methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids: These compounds also contain benzoyl and ester groups but differ in their amino acid backbone.
Fmoc-L-glutamic acid α-benzyl ester: This compound features a benzyl ester group and is used in peptide synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17NO4 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
methyl 1-benzamido-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H17NO4/c1-20-14(19)15(9-7-12(17)8-10-15)16-13(18)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,18) |
InChI Key |
NDLIJUWYPIWNAW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC(=O)CC1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B8578358.png)
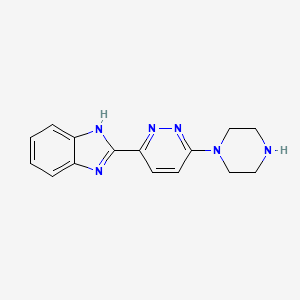
![7-(4-methylpyridin-3-yl)-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B8578365.png)
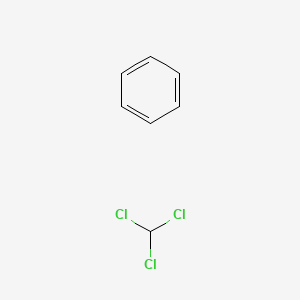
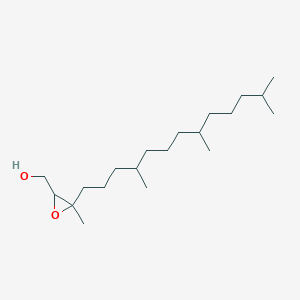
![2-[2-(Trifluoromethyl)benzamido]pyridine-3-carboxamide](/img/structure/B8578398.png)
![4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]-2-methoxybenzoic acid](/img/structure/B8578401.png)
